Cas no 36315-01-2 (4,6-dimethoxypyrimidin-2-amine)
4,6-dimethoxypyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4,6-dimethoxypyrimidine
- 4,6-Dimethoxypyrimidin-2-amine
- 2-Ami-4,6-dimethoxypyrimidine
- 2-amine-4,6-dimethoxypyrimidin
- 2-Amino-4,6-dimethox
- 2-amino-4,6-dimethoxyprimidine
- 2-Amino-4,6-Dimethoxypyrimidin
- 2-amino-4,6-dimethoxy-pyrimidine
- 2-amino-4,6-dimethyloxyl pyrimidine
- 4,6-dimethoxy-2- aminopyrimidine
- 4,6-dimethoxy-2-amino-pyrimidine
- 4,6-dimethoxy-2-pyrimidinamine
- 4,6-dimethoxy-2-pyrimidine
- 4,6-dimethoxypyrimidin-2-ylamine
- 6-diMethoxypyriMidine
- ADMP
- 2-Pyrimidinamine, 4,6-dimethoxy-
- 4,6-Dimethoxy-pyrimidin-2-ylamine
- LVFRCHIUUKWBLR-UHFFFAOYSA-N
- 8B9760951K
- 4,6-dimethoxypyrimidine-2-ylamine
- Maybridge1_002259
- zlchem 350
- PubChem6972
- Oprea1_751622
- KSC222G6H
- amino-4,6-dimethoxypyrimidine
- PYR343
- 2amino-4,6-dimet
- EINECS 252-969-6
- ulfosulfuron aminopyrimidine
- HMS547O15
- AM20090578
- S13 (2-amino-4,6-dimethoxypyrimidine)
- BCS-AA25052 (AE F092944)
- PYRIMIDINE, 2-AMINO-4,6-DIMETHOXY-
- AE-F 092944
- Q-102305
- Q27270136
- AE F092944
- 2-Amino-4,6-dimethoxypyrimidine, 98%
- AMINO-4,6-DIMETHOXYPYRIMIDINE, 2-
- PS-3384
- STR08489
- SCHEMBL151590
- FT-0611094
- UNII-8B9760951K
- 2-amino-4,6-di-methoxypyrimidine
- AC-5458
- 2-Amino-4,6-dimethoxypyrimidine-d6
- 36315-01-2
- BTB 09643
- SB57230
- ADMP (SSRE-002)
- A1165
- Difenoxin-d4
- SR-01000634114-1
- CCG-44267
- ulfonylurea TP1
- flupyrsulfuron-methyl TP3
- 2amino-4,6-dimethoxypyrimidine
- ulfosulfuron TP3
- AKOS000119873
- FT-0661739
- 2-amino-4.6-dimethoxypyrimidine
- Z104497298
- 4,6-Dimethoxypyrimidin-2-ylamine; 4,6-Dimethoxypyrimidin-2-amine; 2-Amino-4,6-dimethoxypyrimidine
- 2-amino4,6-dimethoxypyrimidine
- 4,6-dimethoxy-2-aminopyrimidine
- J 290
- EN300-21441
- MFCD00038832
- F0084-0024
- DTXSID1074620
- 2-amino-4,6dimethoxypyrimidine
- NS00008064
- J-290
- A823804
- 72188-32-0
- CS-W002175
- 2-amiuno-4,6-dimethoxypyrimidine
- 4,6-Dimethoxy-2-pyrimidinamine #
- 2-Amino-4,6-dimethoxypyrimidine,99%
- DTXCID9039155
- ALBB-030675
- DB-031851
- STK330622
- 4,6-dimethoxypyrimidin-2-amine
-
- MDL: MFCD00038832
- Inchi: 1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)
- InChI Key: LVFRCHIUUKWBLR-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(N=C(N)N=1)OC
Computed Properties
- Exact Mass: 155.06900
- Monoisotopic Mass: 155.069477
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.5
- Topological Polar Surface Area: 70.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.3092 (rough estimate)
- Melting Point: 96.0 to 100.0 deg-C
- Boiling Point: 356.4°C at 760 mmHg
- Flash Point: 169.4℃
- Refractive Index: 1.6500 (estimate)
- PSA: 70.26000
- LogP: 0.65720
- Solubility: Not determined
4,6-dimethoxypyrimidin-2-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
4,6-dimethoxypyrimidin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-dimethoxypyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1165-25g |
4,6-dimethoxypyrimidin-2-amine |
36315-01-2 | 98.0%(GC&T) | 25g |
¥890.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A321A-100g |
4,6-dimethoxypyrimidin-2-amine |
36315-01-2 | 98% | 100g |
¥73.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A321A-25g |
4,6-dimethoxypyrimidin-2-amine |
36315-01-2 | 98% | 25g |
¥48.0 | 2022-05-30 | |
| Fluorochem | 011356-1g |
2-Amino-4,6-dimethoxypyrimidine |
36315-01-2 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011356-10g |
2-Amino-4,6-dimethoxypyrimidine |
36315-01-2 | 98% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011356-25g |
2-Amino-4,6-dimethoxypyrimidine |
36315-01-2 | 98% | 25g |
£17.00 | 2022-03-01 | |
| Fluorochem | 011356-100g |
2-Amino-4,6-dimethoxypyrimidine |
36315-01-2 | 98% | 100g |
£45.00 | 2022-03-01 | |
| AstaTech | 26049-50/G |
2-AMINO-4,6-DIMETHOXYPYRIMIDINE |
36315-01-2 | 98% | 50/G |
$25 | 2022-06-02 | |
| AstaTech | 26049-250/G |
2-AMINO-4,6-DIMETHOXYPYRIMIDINE |
36315-01-2 | 98% | 250/G |
$POA | 2022-06-02 | |
| AstaTech | 26049-1/KG |
2-AMINO-4,6-DIMETHOXYPYRIMIDINE |
36315-01-2 | 98% | 1/KG |
$POA | 2022-06-02 |
4,6-dimethoxypyrimidin-2-amine Suppliers
4,6-dimethoxypyrimidin-2-amine Related Literature
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Paavai Era,RO. MU. Jauhar,V. Viswanathan,M. Madhangi,G. Vinitha,M. Basheer Ahamed,P. Murugakoothan RSC Adv. 2021 11 15710
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F. L. Rose,G. A. P. Tuey J. Chem. Soc. 1946 81
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Sara Rojas,Ana Torres,Víctor Dato,Fabrice Salles,David ávila,Jessica García-González,Patricia Horcajada Faraday Discuss. 2021 231 356
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Sara Rojas,Ana Torres,Víctor Dato,Fabrice Salles,David ávila,Jessica García-González,Patricia Horcajada Faraday Discuss. 2021 231 356
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Fabio Borbone,Stefano Luigi Oscurato,Salvatore Del Sorbo,Filippo Pota,Marcella Salvatore,Francesco Reda,Pasqualino Maddalena,Roberto Centore,Antonio Ambrosio J. Mater. Chem. C 2021 9 11368
Additional information on 4,6-dimethoxypyrimidin-2-amine
Introduction to 4,6-dimethoxypyrimidin-2-amine (CAS No. 36315-01-2)
4,6-dimethoxypyrimidin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 36315-01-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a family of nitrogen-containing heterocycles that are widely recognized for their biological activity and structural versatility. The presence of methoxy and amino substituents on the pyrimidine ring imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 4,6-dimethoxypyrimidin-2-amine consists of a six-membered aromatic ring containing two nitrogen atoms, with methoxy groups (-OCH₃) at the 4th and 6th positions and an amino group (-NH₂) at the 2nd position. This arrangement not only contributes to its stability but also enhances its reactivity, allowing for further functionalization and derivatization. The compound's solubility profile and metabolic stability are additional factors that make it an attractive candidate for drug discovery programs.
In recent years, 4,6-dimethoxypyrimidin-2-amine has been extensively studied for its potential applications in various therapeutic areas. One of the most promising areas of research is its role in oncology. Pyrimidine derivatives have long been explored as inhibitors of key enzymes involved in cancer cell proliferation. Studies have shown that compounds structurally related to 4,6-dimethoxypyrimidin-2-amine can interfere with critical signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in malignant tumors.
Moreover, recent advancements in computational chemistry and molecular modeling have enabled researchers to design more potent analogs of 4,6-dimethoxypyrimidin-2-amine with improved pharmacokinetic properties. These computational approaches have identified novel derivatives that exhibit enhanced binding affinity to target proteins while minimizing off-target effects. Such discoveries are paving the way for the development of next-generation anticancer agents that are both effective and well-tolerated by patients.
Another area where 4,6-dimethoxypyrimidin-2-amine has shown promise is in antiviral research. The pyrimidine core is a common motif in nucleoside analogs, which are known for their ability to inhibit viral replication by mimicking natural nucleobases. Researchers have synthesized various derivatives of 4,6-dimethoxypyrimidin-2-amine and evaluated their antiviral activity against a range of pathogens. Preliminary results indicate that certain modifications can significantly enhance the efficacy of these compounds against RNA viruses, including those responsible for influenza and hepatitis.
The synthesis of 4,6-dimethoxypyrimidin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between urea derivatives and β-ketoesters or aldehydes, followed by methoxylation at specific positions on the pyrimidine ring. Advances in green chemistry principles have also led to the development of more sustainable synthetic methodologies that minimize waste generation and reduce energy consumption.
In addition to its pharmaceutical applications, 4,6-dimethoxypyrimidin-2-amine has found utility in materials science. The compound's ability to form coordination complexes with metal ions has been exploited in the development of luminescent materials and catalysts. These complexes exhibit unique optical properties that make them suitable for use in sensors and light-emitting devices. Furthermore, their catalytic activity has been harnessed in various organic transformations, including cross-coupling reactions that are essential for constructing complex molecular architectures.
The regulatory landscape surrounding 4,6-dimethoxypyrimidin-2-amine is another critical consideration for researchers and industry professionals. While this compound is not classified as a controlled substance or hazardous material under current regulations, it is subject to Good Manufacturing Practices (GMP) when used in pharmaceutical production. Compliance with these guidelines ensures that the compound is produced consistently and safely for both research and commercial purposes.
Future directions in the study of 4,6-dimethoxypyrimidin-2-amine include exploring its potential as an intermediate in synthesizing bioactive molecules with therapeutic applications. The versatility of this scaffold allows for further derivatization into compounds targeting neurological disorders, inflammatory diseases, and metabolic syndromes. As research continues to uncover new biological functions associated with pyrimidine derivatives, compounds like 4,6-dimethoxypyrimidin-2-amine will undoubtedly play a pivotal role in advancing drug discovery efforts worldwide.
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